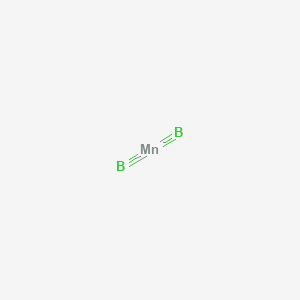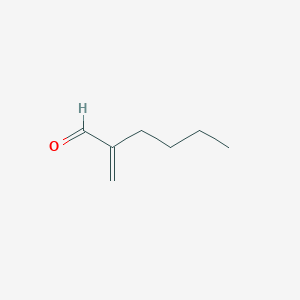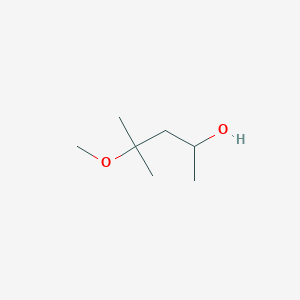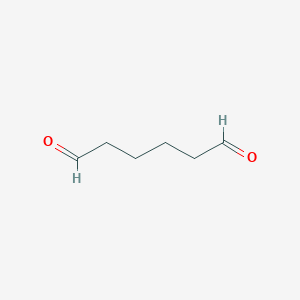
アディバルデヒド
概要
説明
Adipaldehyde, also known as hexanedial, is an organic compound with the chemical formula C6H10O2. It is a colorless liquid that is typically encountered as an aqueous solution due to its high reactivity, similar to other dialdehydes. Adipaldehyde is characterized by its two aldehyde functional groups, making it a valuable precursor in various chemical processes .
科学的研究の応用
Adipaldehyde has a wide range of applications in scientific research:
Biology: Adipaldehyde has been studied for its potential antimicrobial and antifungal properties.
Medicine: It is used in the synthesis of compounds with potential therapeutic applications.
Industry: Adipaldehyde is used as a crosslinking agent in the synthesis of polymers and resins.
作用機序
Adipaldehyde, also known as Hexanedial, is an organic compound with the formula (CH2)4(CHO)2 . It is a colorless oil that is usually encountered as an aqueous solution due to its high reactivity . This compound has attracted interest as a precursor to nylon-related polymers
Target of Action
Similar compounds like glutaraldehyde are known to interact strongly with the bacterial cell wall .
Mode of Action
It can be inferred from related compounds that it likely interacts with proteins and enzymes . The high reactivity of Adipaldehyde suggests that it may form covalent bonds with these biological molecules, altering their structure and function.
Biochemical Pathways
It is known that the compound can be produced by double hydroformylation of 1,3-butadiene . It has also been prepared by oxidation of 1,6-hexanediol with pyridinium chlorochromate .
準備方法
Synthetic Routes and Reaction Conditions: Adipaldehyde can be synthesized through several methods:
Double Hydroformylation of 1,3-Butadiene: This method involves the hydroformylation of 1,3-butadiene using rhodium-based catalysts.
Oxidation of 1,6-Hexanediol: Adipaldehyde can also be prepared by oxidizing 1,6-hexanediol using pyridinium chlorochromate as the oxidizing agent.
Ozonization of Cyclohexene: This method involves the ozonization of cyclohexene using ozone as the oxidant, followed by a reduction reaction using zinc powder under nitrogen gas protection.
Industrial Production Methods: The industrial production of adipaldehyde often involves the oxidation of hexane or the oxidation-reduction reaction of hexene. These methods are preferred due to their efficiency and scalability .
化学反応の分析
Adipaldehyde undergoes various chemical reactions, including:
Oxidation: Adipaldehyde can be oxidized to adipic acid using heteropolyacids as catalysts.
Reduction: Adipaldehyde can be reduced to hexanediol using suitable reducing agents.
Substitution: Adipaldehyde can react with amines to form N-substituted perhydroazepines, which are significant in organic synthesis.
Common Reagents and Conditions:
Oxidizing Agents: Pyridinium chlorochromate, ozone, and heteropolyacids.
Reducing Agents: Zinc powder, hydrogen gas.
Reaction Conditions: Reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products:
Adipic Acid: Produced through oxidation.
Hexanediol: Produced through reduction.
N-Substituted Perhydroazepines: Produced through substitution reactions with amines.
類似化合物との比較
- Glutaraldehyde
- Succinaldehyde
- Malonaldehyde
特性
IUPAC Name |
hexanedial | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c7-5-3-1-2-4-6-8/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMHJEEQLYBKSAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC=O)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10147935 | |
| Record name | Adipic dialdehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10147935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072-21-5 | |
| Record name | Hexanedial | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072-21-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Adipic dialdehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072215 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Adipic dialdehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10147935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Adipaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.731 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ADIPALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6W2N7U6ZHE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





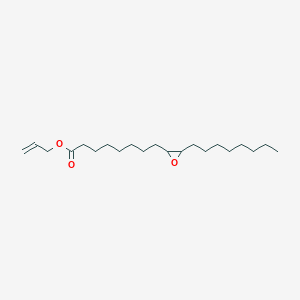
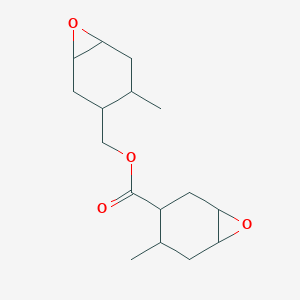
![9,10-Anthracenedione, 1,5-bis[(9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]-](/img/structure/B86032.png)
